molecular formula C23H15BrN4O B2922159 (Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide CAS No. 325748-11-6

(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2922159
CAS No.: 325748-11-6
M. Wt: 443.304
InChI Key: MBYPKLKLWSLERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide is a synthetic small molecule featuring a complex tricyclic benzodiazepine core structure. This compound is structurally characterized by a Z-configuration imine group at the 6-position, a bromo substituent that may serve as a synthetic handle for further functionalization via cross-coupling reactions, and a 2-cyano-3-phenylprop-2-enamide side chain. The presence of this cinnamamide-like moiety is of significant interest, as similar structural motifs found in compounds like 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have demonstrated notable biological activities in research settings, including investigation as antimitotic and antiproliferative agents . The specific spatial arrangement (Z-configuration) of the molecule can be critical for its interaction with biological targets. Researchers can leverage the bromo substituent on the diazepine ring for potential structure-activity relationship (SAR) studies or to create molecular probes. This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(Z)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O/c24-19-10-11-21-26-22(20-9-5-4-8-17(20)14-28(21)15-19)27-23(29)18(13-25)12-16-6-2-1-3-7-16/h1-12,15H,14H2/b18-12-,27-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYPKLKLWSLERW-FYJHPUIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC(=O)C(=CC3=CC=CC=C3)C#N)N=C4N1C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=NC(=O)/C(=C\C3=CC=CC=C3)/C#N)N=C4N1C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Analytical Comparison

Compound Name / Core Structure Substituents/Modifications Molecular Formula (MW) Key Analytical Data (e.g., NMR, MS) Source
Target Compound 2-Bromo, (Z)-enamide with cyano-phenyl group Likely C₂₃H₁₅BrN₄O (MW ~467.3)¹ Not explicitly reported in evidence
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo[4,5-b]pyridine core, (E)-ester C₂₃H₂₅N₃O₃ (MW 391.47) MS: m/z 392 (MH⁺); IR: 1707 cm⁻¹ (C=O)
Pyrido[2,3-d]pyrimidine derivative 2-Chlorophenyl, benzyl-methylaminoethyl C₂₇H₂₈ClN₅O₄ (MW 522.0)² Synthetic yield: Not specified; IR/NMR data partial
Brominated heterocyclic analog 2-Bromo, simpler benzodiazepine core C₁₃H₁₆N₃OBr (MW 310.2)³ MS: m/z 310, 312 (MH⁺); ¹³C NMR: δ 26.2–171.3 ppm

² Calculated from synthesis description in . ³ From ; elemental analysis: C 50.31% (calcd. 50.34%), N 13.72% (calcd. 13.55%).

Key Points of Comparison

Core Heterocycle Diversity: The target compound’s pyrido[1,2-b][2,4]benzodiazepine core distinguishes it from oxazolo[4,5-b]pyridine (e.g., compound in ) and pyrido[2,3-d]pyrimidine (e.g., ).

Substituent Effects: Bromine at position 2 (target) vs. chlorine in : Bromine’s larger atomic radius and higher lipophilicity could improve membrane permeability but reduce metabolic stability. (Z)-Enamide configuration (target) vs.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step cyclization and bromination, contrasting with the straightforward esterification or alkylation methods described for analogs in and .

Analytical Data: The brominated analog in (C₁₃H₁₆N₃OBr) shares a bromine substituent but lacks the cyano-phenyl group, resulting in a lower molecular weight (310.2 vs. ~467.3 for the target). Its ¹³C NMR data (δ 26.2–171.3 ppm) suggests distinct electronic environments compared to the target’s extended conjugation system .

Research Implications

  • Pharmacological Potential: The benzodiazepine core is historically linked to CNS activity; however, the target’s bromine and cyano-phenyl groups may redirect its bioactivity toward kinase inhibition or protein-protein interaction modulation.
  • Synthetic Challenges : The tricyclic system and (Z)-enamide configuration likely require stringent reaction conditions, as seen in the moderate yields (e.g., 88% in ) for simpler analogs.

Notes on Evidence Limitations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.